

Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy of Propyl Salicylate

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Compound of Interest

Compound Name: *Propyl salicylate*

Cat. No.: *B7767159*

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Abstract

This document provides a detailed guide to the analysis of **propyl salicylate** using Fourier-transform infrared (FTIR) spectroscopy. **Propyl salicylate**, an ester of salicylic acid, finds applications in fragrances, cosmetics, and as a flavoring agent. Its structural characterization is crucial for quality control and formulation development. FTIR spectroscopy offers a rapid, non-destructive, and reliable method for the identification and qualitative analysis of **propyl salicylate** by identifying its key functional groups. This application note outlines the characteristic infrared absorption bands of **propyl salicylate**, provides a detailed experimental protocol for obtaining its FTIR spectrum, and includes a guide to spectral interpretation.

Introduction

Fourier-transform infrared (FTIR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a sample as a function of wavenumber. The resulting spectrum provides a unique molecular "fingerprint" that is characteristic of the sample's chemical structure and functional groups. In the context of pharmaceutical and chemical analysis, FTIR is an invaluable tool for compound identification, purity assessment, and quality control.

Propyl salicylate (C₁₀H₁₂O₃) is an organic compound that possesses several characteristic functional groups, including a hydroxyl (-OH) group, a carbonyl (C=O) group of the ester, an

aromatic ring, and alkyl C-H bonds. These groups exhibit distinct vibrational modes that absorb infrared radiation at specific frequencies, allowing for the unambiguous identification of the molecule.

Key Infrared Absorption Bands of Propyl Salicylate

The FTIR spectrum of **propyl salicylate** is characterized by several strong absorption bands corresponding to the various functional groups present in the molecule. The key absorption regions are summarized in the table below.

Wavenumber Range (cm ⁻¹)	Vibrational Assignment	Description of Absorption
3200 - 3600	O-H stretch (phenolic)	Broad band due to intermolecular hydrogen bonding. A specific peak has been noted at 3191 cm ⁻¹ .
~2950	C-H stretch (alkyl)	Absorption from the propyl group's C-H bonds.
1650 - 1700	C=O stretch (ester)	Strong absorption characteristic of the carbonyl group in the ester functionality. A peak is commonly observed around 1680 cm ⁻¹ .
~1600	C=C stretch (aromatic)	Absorption from the carbon-carbon double bonds within the benzene ring.
1435 - 1445	Fingerprint Region	Distinct peaks characteristic of the propyl salicylate structure.
1365 - 1375	Fingerprint Region	Distinct peaks characteristic of the propyl salicylate structure.
1000 - 1300	C-O stretch	Bands associated with the C-O stretching vibrations of the ester and phenol groups.
930 - 940	Fingerprint Region	Distinct peaks characteristic of the propyl salicylate structure.

Experimental Protocol

This protocol details the procedure for acquiring a high-quality FTIR spectrum of neat **propyl salicylate** using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.

Materials and Equipment:

- FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
- **Propyl salicylate** sample (analytical grade).
- Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).
- Lint-free laboratory wipes.
- Pipette or dropper.

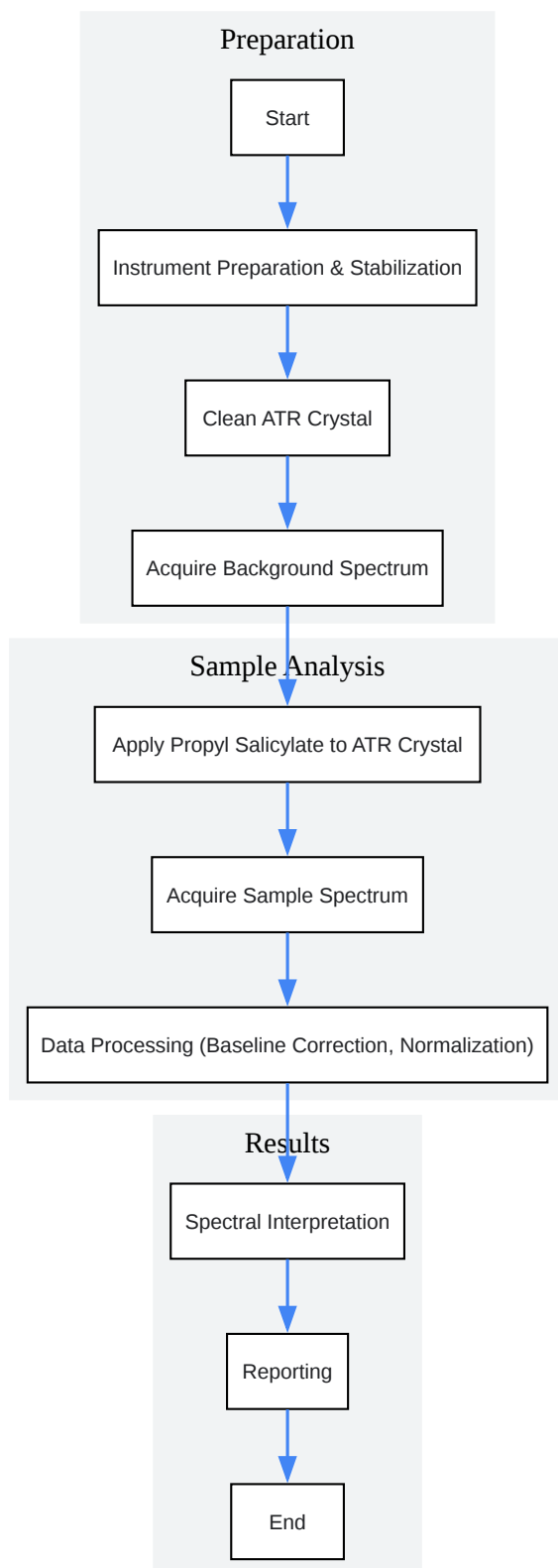
Procedure:

- Instrument Preparation:
 - Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
 - Verify that the ATR accessory is correctly installed in the sample compartment.
 - Allow the instrument to stabilize for at least 15-30 minutes to ensure a stable baseline.
- Background Spectrum Acquisition:
 - Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol). Allow the solvent to evaporate completely.
 - Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
 - Typical acquisition parameters:
 - Spectral Range: 4000 - 650 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 32 or 64 (co-added to improve signal-to-noise ratio)
- Sample Analysis:

- Place a small drop of **propyl salicylate** onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
- Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning:
 - After the measurement is complete, carefully clean the **propyl salicylate** from the ATR crystal using a lint-free wipe and an appropriate solvent.
 - Perform a final wipe with a clean, dry, lint-free cloth.

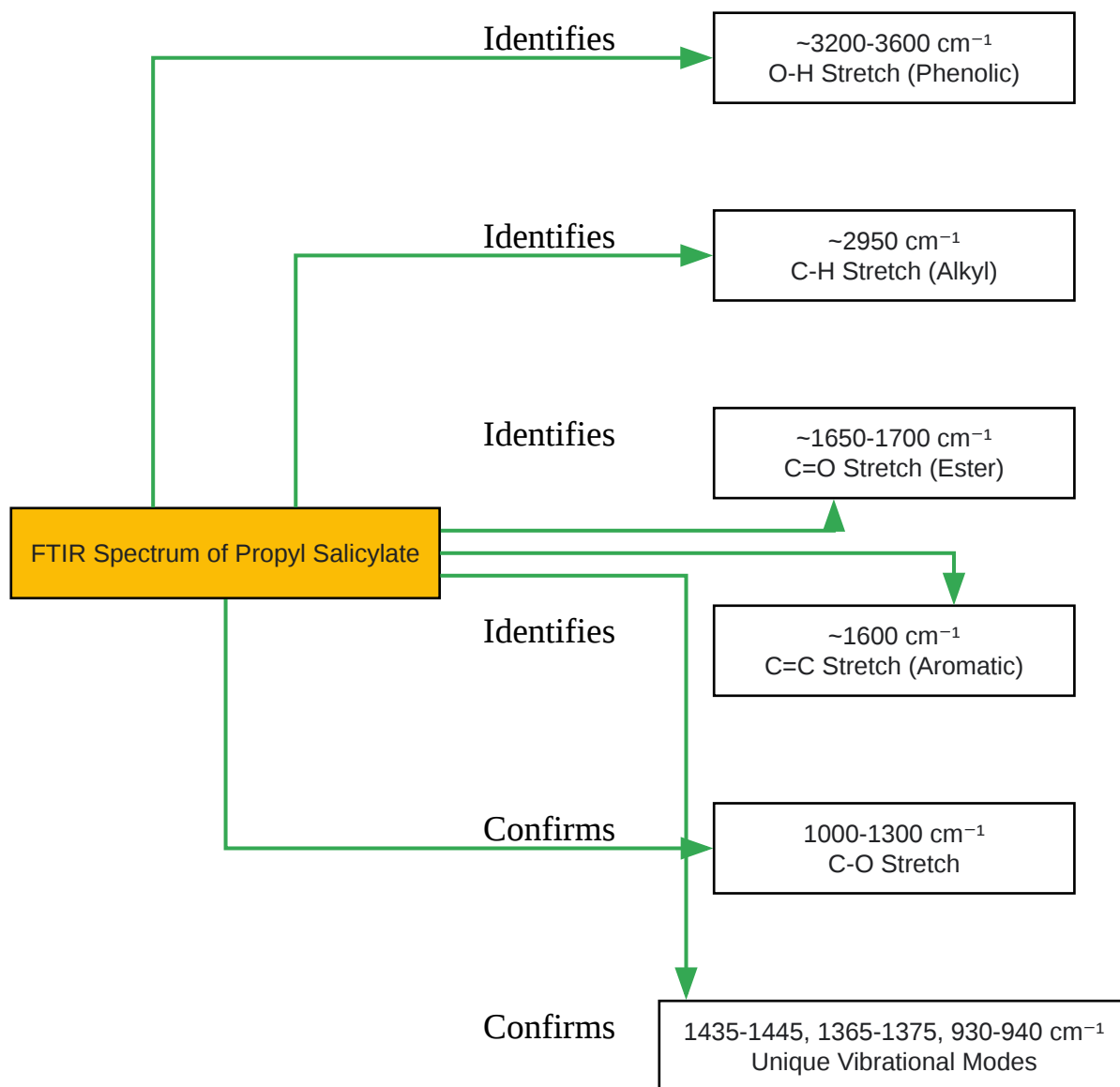
Data Interpretation and Visualization

The resulting FTIR spectrum should be analyzed to identify the characteristic absorption bands of **propyl salicylate** as detailed in the table above. The presence and position of these bands confirm the identity of the compound.



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Experimental workflow for FTIR analysis of **propyl salicylate**.



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